
2-Benzylidene-1-tetralone
Overview
Description
2-Benzylidene-1-tetralone, also known as dibenzylideneacetone (DBA), is a yellow crystalline solid that belongs to the class of organic compounds called ketones. It is widely used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Neurological Condition Treatment
2-Benzylidene-1-tetralone derivatives have been explored as adenosine A1 and A2A receptor antagonists, showing promise in the non-dopaminergic treatment of Parkinson’s disease. These derivatives exhibit selective blocking of adenosine receptors, which is beneficial in treating neurological conditions (van Rensburg et al., 2019). Additionally, they have potential for treating both dementia and locomotor deficits in Parkinson's disease due to their dual acting properties as adenosine A1/A2A receptor antagonists (Legoabe, van der Walt, & Terre’Blanche, 2018).
Anti-Cancer Activity
Certain analogues of 2-benzylidene tetralone have demonstrated potent anti-cancer activity against breast cancer cells. These compounds stabilize tubulin polymerization, leading to cell cycle arrest and induction of cell death through reactive oxygen species generation (Gautam et al., 2016).
Antifungal and Antimycotic Activity
This compound derivatives have also been synthesized and evaluated for their antifungal properties, showing significant activity against various fungal strains. This highlights their potential as antimycotic agents (Nakib et al., 1990), (Al-Nakib et al., 2001).
Monoamine Oxidase Inhibition
Research has shown that 2-heteroarylidene-1-tetralone derivatives are selective inhibitors of the MAO-B isoform, making them relevant in the study of human monoamine oxidase inhibition. This indicates their potential use in treating neurological disorders or conditions involving monoamine oxidase (Amakali et al., 2018).
CYP24 Inhibitory Activity
This compound derivatives have shown inhibitory activity against kidney mitochondrial 25-hydroxyvitamin D3 24-hydroxylase (CYP24), indicating their potential application in biochemical pathways involving vitamin D metabolism (Yee & Simons, 2004).
Mechanism of Action
Target of Action
2-Benzylidene-1-tetralone has been found to target cervical cancer cells and monoamine oxidase B (MAO-B) . In the context of cancer cells, it exerts excellent anticancer activity . As for MAO-B, it shows good inhibitory activity and specificity .
Mode of Action
The compound interacts with its targets in a unique way. In the case of cervical cancer cells, it inhibits the cell cycle in the G2/M phase, induces cell apoptosis, and activates pro-apoptotic proteins . When it comes to MAO-B, it acts as an inhibitor .
Biochemical Pathways
It is known that the compound can induce apoptosis in cancer cells, suggesting that it may affect pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
It has been observed that the compound can be located in lysosomes and nuclei , indicating that it may have good cellular permeability.
Result of Action
The result of the action of this compound is the inhibition of cell proliferation in cervical cancer cells . It also shows potent inhibitory activity against MAO-B .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, dust formation should be avoided, and contact with skin and eyes should be prevented. Adequate ventilation should be ensured, and all sources of ignition should be removed . These precautions suggest that the compound’s action, efficacy, and stability may be affected by environmental conditions such as dust levels, ventilation, and temperature.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-Benzylidene-1-tetralone plays a significant role in biochemical reactions, particularly in the context of cancer therapy. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells . The nature of these interactions often involves the inhibition of specific enzymes that are crucial for cancer cell survival, thereby promoting cell death.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to inhibit the proliferation of cervical cancer cells by inducing cell cycle arrest in the G2/M phase and promoting apoptosis . This compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain enzymes involved in cell cycle progression, thereby causing cell cycle arrest . Additionally, it can induce changes in gene expression that favor apoptosis and inhibit cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable, with its anticancer effects being sustained over extended periods . Degradation products may form over time, which could potentially influence its long-term efficacy. In vitro and in vivo studies have shown that the compound maintains its ability to induce apoptosis and inhibit cell proliferation over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues. Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall efficacy and safety of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments, which can influence its therapeutic effects. The compound’s distribution is crucial for its ability to reach target cells and exert its anticancer effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. It has been observed to localize in lysosomes and nuclei, where it can exert its effects on cellular processes . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its therapeutic potential.
properties
IUPAC Name |
(2E)-2-benzylidene-3,4-dihydronaphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c18-17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-9,12H,10-11H2/b15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRAEZULKWNOQO-NTCAYCPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2)/C(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801199006 | |
| Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801199006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57558-64-2 | |
| Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57558-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-2-(phenylmethylene)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057558642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801199006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzylidene-1-tetralone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H84JJT89A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



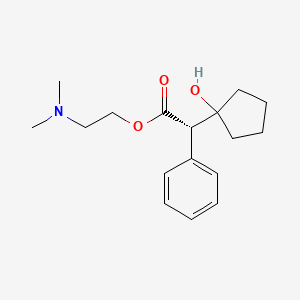

![methyl 2-[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1239183.png)
![[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1239184.png)
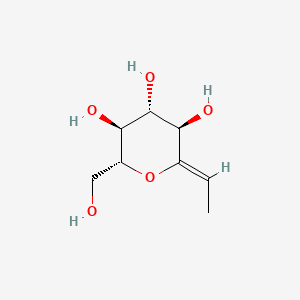
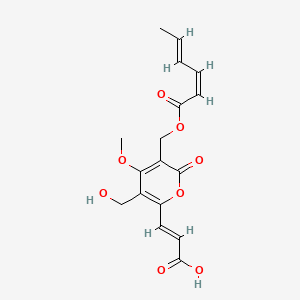

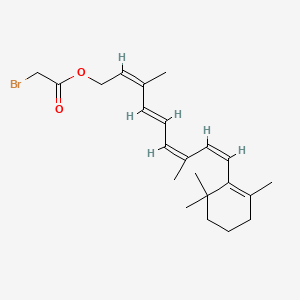
![(2S,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B1239193.png)
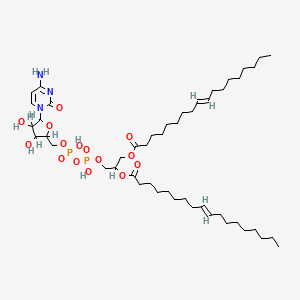
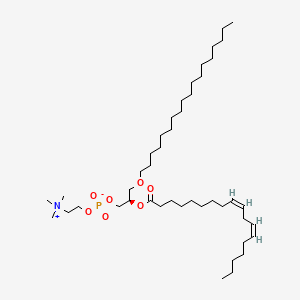

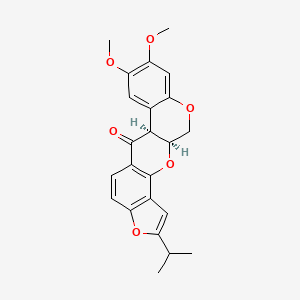
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-4-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-2-methyl-but-2-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1239204.png)